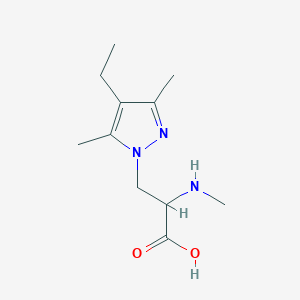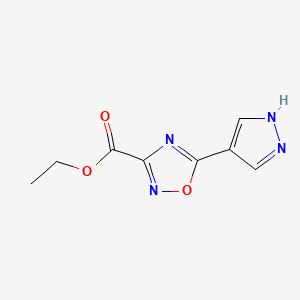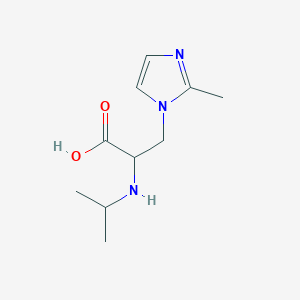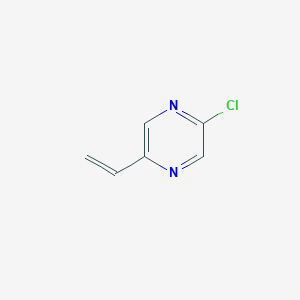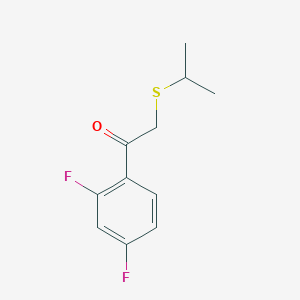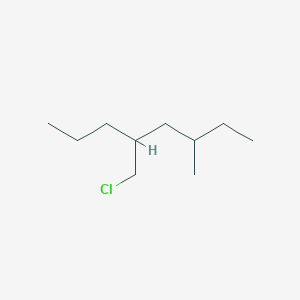
5-(Chloromethyl)-3-methyloctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-3-methyloctane: is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chloromethyl group attached to the fifth carbon of a 3-methyloctane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-methyloctane typically involves the chlorination of 3-methyloctane. One common method is the free radical chlorination, where 3-methyloctane is reacted with chlorine gas in the presence of ultraviolet light or a radical initiator like benzoyl peroxide. The reaction proceeds through the formation of a radical intermediate, which then reacts with chlorine to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the controlled addition of chlorine to 3-methyloctane in a reactor, with careful monitoring of temperature and reaction time to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-(Chloromethyl)-3-methyloctane can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of 5-methyl-3-methyloctane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Substitution: 5-(Hydroxymethyl)-3-methyloctane, 5-(Cyanomethyl)-3-methyloctane.
Oxidation: 5-(Hydroxymethyl)-3-methyloctane, 5-(Carboxymethyl)-3-methyloctane.
Reduction: 5-Methyl-3-methyloctane.
Applications De Recherche Scientifique
Chemistry: 5-(Chloromethyl)-3-methyloctane is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as precursors for the synthesis of bioactive compounds with antimicrobial, antifungal, or anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-3-methyloctane primarily involves its reactivity as an alkylating agent. The chloromethyl group can react with nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various chemical transformations and synthesis processes.
Molecular Targets and Pathways: In biological systems, alkylating agents like this compound can interact with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This interaction can lead to modifications in the structure and function of these biomolecules, which is the basis for its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
5-(Bromomethyl)-3-methyloctane: Similar in structure but with a bromine atom instead of chlorine.
5-(Iodomethyl)-3-methyloctane: Contains an iodine atom in place of chlorine.
5-(Hydroxymethyl)-3-methyloctane: The chlorine atom is replaced by a hydroxyl group.
Uniqueness: 5-(Chloromethyl)-3-methyloctane is unique due to its specific reactivity profile. The presence of the chloromethyl group makes it a versatile intermediate for various chemical reactions, offering a balance between reactivity and stability. This makes it particularly useful in synthetic organic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C10H21Cl |
|---|---|
Poids moléculaire |
176.72 g/mol |
Nom IUPAC |
5-(chloromethyl)-3-methyloctane |
InChI |
InChI=1S/C10H21Cl/c1-4-6-10(8-11)7-9(3)5-2/h9-10H,4-8H2,1-3H3 |
Clé InChI |
CQPZBZPPCXNXFA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(C)CC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B13643474.png)

